molecular formula C11H17N3O3 B6630567 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid

カタログ番号: B6630567
分子量: 239.27 g/mol
InChIキー: LMMIMYVLOUNRFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones that regulate blood glucose levels.

作用機序

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors work by inhibiting the enzyme this compound, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects in diabetic patients. They improve insulin sensitivity, reduce inflammation, and improve endothelial function. In addition, this compound inhibitors have been shown to reduce oxidative stress and improve lipid metabolism.

実験室実験の利点と制限

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have several advantages for lab experiments. They are easy to synthesize and purify, and their mechanism of action is well understood. However, this compound inhibitors also have some limitations. They can be expensive to produce, and their effects may vary depending on the species and strain of animals used in experiments.

将来の方向性

There are several future directions for research on 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors. One area of research is the development of more potent and selective this compound inhibitors with fewer side effects. Another area of research is the investigation of the long-term effects of this compound inhibitors on cardiovascular outcomes and mortality. In addition, this compound inhibitors are being studied for their potential use in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and obesity.
Conclusion:
In conclusion, this compound inhibitors are a promising class of drugs for the treatment of type 2 diabetes mellitus. They work by inhibiting the enzyme this compound, leading to improved glycemic control and several biochemical and physiological effects. This compound inhibitors have several advantages for lab experiments, but also have some limitations. There are several future directions for research on this compound inhibitors, including the development of more potent and selective inhibitors and investigation of their long-term effects on cardiovascular outcomes and other metabolic disorders.

合成法

The synthesis of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors involves the reaction of 1,3-dimethyl-4-chloropyrazole with an appropriate amine, followed by the reaction with a carboxylic acid. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

科学的研究の応用

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control, reduce HbA1c levels, and decrease the risk of cardiovascular events in diabetic patients. In addition, this compound inhibitors have been investigated for their potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

特性

IUPAC Name

4-[(1,3-dimethylpyrazole-4-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7(4-5-10(15)16)12-11(17)9-6-14(3)13-8(9)2/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMIMYVLOUNRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC(C)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。